Acramtu
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H21N5O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[2-(acridin-10-ium-9-ylamino)ethyl]-1,3-dimethylthiourea;nitrate |
InChI |
InChI=1S/C18H20N4S.NO3/c1-19-18(23)22(2)12-11-20-17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17;2-1(3)4/h3-10H,11-12H2,1-2H3,(H,19,23)(H,20,21);/q;-1/p+1 |
InChI Key |
ZLQUIFPAYIPYFH-UHFFFAOYSA-O |
Canonical SMILES |
CNC(=S)N(C)CCNC1=C2C=CC=CC2=[NH+]C3=CC=CC=C31.[N+](=O)([O-])[O-] |
Synonyms |
1-(2-(acridin-9-ylamino)ethyl)-1,3-dimethylthiourea 1-(2-AE)-DMU ACRAMTU |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Acramtu and Its Metal Complexes
Methodologies for the Preparation of Acramtu Ligand and its Functionalized Analogues
The this compound ligand, chemically named 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea, is a hybrid molecule designed to combine the DNA intercalating properties of acridine (B1665455) with a soft donor atom (sulfur) for robust coordination to platinum(II). The synthesis of this compound and its functionalized analogues generally follows established pathways in heterocyclic and thiourea (B124793) chemistry.
A common synthetic strategy for 9-aminoacridine (B1665356) derivatives begins with 9-chloroacridine (B74977). This precursor can be synthesized through the cyclization of N-phenylanthranilic acid with phosphoryl chloride (POCl₃) nih.gov. The resulting 9-chloroacridine is a versatile intermediate. The 9-aminoacridine core of this compound is typically formed by the nucleophilic substitution of the chloride at the C9 position with a suitable diamine linker. For this compound, this would involve a reaction with a derivative of ethylenediamine (B42938).
The thiourea moiety is subsequently introduced. One established method for synthesizing acridinyl-substituted thioureas involves reacting 9-isothiocyanatoacridine (B1218491) with an appropriate amine researchgate.net. In the case of this compound, this would involve the reaction of a precursor containing the N-(2-aminoethyl)acridin-9-amine core with a methyl isothiocyanate derivative. An alternative "one-pot" synthesis approach has also been described for related N-(9-acridinyl) amino acid derivatives, which involves mixing 9-chloroacridine with sodium methoxide (B1231860) followed by the amino-containing fragment, avoiding the isolation of intermediates mdpi.com.
Functionalized analogues of the this compound ligand can be prepared by modifying either the acridine ring or the thiourea substituent. For instance, substituents can be introduced onto the acridine ring system prior to the cyclization step or by functionalizing a pre-existing acridine core. Similarly, the substitution pattern on the thiourea nitrogen atoms can be varied by using different amines and isothiocyanates during the synthesis, allowing for the fine-tuning of steric and electronic properties.
Table 1: General Synthetic Approaches for Acridinylthiourea Ligands
| Starting Material | Key Reagent | Intermediate/Product | Reference/Methodology |
|---|---|---|---|
| N-Phenylanthranilic Acid | POCl₃ | 9-Chloroacridine | Jourdan–Ullmann reaction followed by cyclization nih.gov |
| 9-Chloroacridine | N-substituted diamine | 9-Aminoacridine with linker | Nucleophilic substitution mdpi.com |
| 9-Isothiocyanatoacridine | Primary/Secondary Amine | Acridinylthiourea | Reaction in anhydrous ethanol (B145695) researchgate.net |
Synthesis of Platinum-Acramtu Conjugates and Structural Variations
The synthesis of platinum-Acramtu complexes, such as the prototypical PtCl(en)(this compound)₂, is designed to create monofunctional platinum adducts that can bind covalently to DNA while the acridine moiety intercalates nih.gov.
The general synthetic route starts with a suitable platinum(II) precursor, typically K₂[PtCl₄] or a pre-synthesized cis-[PtCl₂(diamine)] complex. For the synthesis of PT-ACRAMTU, one common method involves the following steps:
Activation of the Platinum Precursor : A dichlorido-platinum(II) complex, such as cis-[PtCl₂(en)], is treated with one equivalent of silver nitrate (B79036) (AgNO₃) in a solvent like dimethylformamide (DMF). This reaction selectively abstracts one chloride ligand, forming a soluble mono-aqua or mono-solvated platinum species and insoluble silver chloride (AgCl), which can be removed by filtration nih.gov.
Coordination of the this compound Ligand : The activated platinum precursor is then reacted with the this compound ligand (often as its hydronitrate salt). The thiourea sulfur atom of this compound displaces the labile aqua or solvent ligand, forming the desired dicationic platinum-acridine conjugate nih.gov.
This synthetic methodology is versatile and allows for the preparation of a wide range of derivatives by varying both the diamine ligand on the platinum center and the structure of the this compound ligand itself.
The coordination chemistry of platinum(II) with this compound is central to its mechanism of action. Platinum(II) typically adopts a square planar geometry. In PT-ACRAMTU, the platinum center is coordinated to a bidentate ethylenediamine (en) ligand, a single chloride ion, and the this compound ligand .
Crucially, this compound coordinates to the platinum(II) center in a monodentate fashion through its sulfur atom nih.gov. Thiourea and its derivatives are known to be excellent soft ligands for the soft Pt(II) ion. This monofunctional coordination leaves the acridine moiety free and untethered, allowing it to insert itself between DNA base pairs in an intercalative binding mode. This dual-action—covalent platination and intercalation—is a hallmark of this class of compounds and distinguishes them from classical platinum drugs like cisplatin (B142131), which form bifunctional DNA cross-links nih.govnih.gov.
Modulating the platinum coordination sphere is a key strategy for optimizing the pharmacological properties of this compound complexes. This is primarily achieved by altering the ancillary or "non-leaving" ligands, which are the ligands that remain coordinated to the platinum center after it binds to its biological target.
One major approach is the replacement of the aliphatic diamine ligand (e.g., ethylenediamine) with other bidentate ligands. For example, studies have been conducted on PT-ACRAMTU derivatives where the ethylenediamine ligand is replaced with various substituted 2,2'-bipyridine (B1663995) (bpy) ligands nih.gov. The introduction of aromatic bpy ligands can influence the complex's electronic properties, reaction kinetics, and non-covalent interactions. Research has shown that replacing 'en' with 'bpy' can accelerate the rate of guanine (B1146940) binding due to the trans-labilizing influence of the sp²-hybridized nitrogen donors of the bipyridine ligand nih.gov.
Table 2: Examples of Structural Variations in Platinum-Acramtu Complexes
| Complex Type | Non-Leaving Ligand (L-L) | Leaving Group (X) | Purpose of Variation |
|---|---|---|---|
| Prototypical | Ethylenediamine (en) | Cl⁻ | Baseline activity and proof-of-concept |
| Bipyridine Analogue | 2,2'-Bipyridine (bpy) | Cl⁻ | Modulate reaction kinetics and electronic properties nih.gov |
| Substituted Bipyridine Analogue | 4,4'-R₂-2,2'-bpy (R=Me, OMe, CF₃) | Cl⁻ | Tune π-acceptor properties and steric bulk nih.gov |
Chemical Modifications of the Acridine Moiety in this compound Derivatives for Targeted Interaction Studies
The acridine moiety of this compound is not merely a passive anchor but an active component that can be chemically modified to enhance biological activity and introduce targeted functionalities. The planar, aromatic structure of acridine is ideal for intercalation into DNA, but its periphery can be functionalized to introduce new properties nih.govrsc.org.
One strategy involves conjugating the acridine ring to other biologically active molecules to create hybrid agents with multiple modes of action. For example, acridine has been linked to porphyrins for photodynamic therapy applications or to purine (B94841)/pyrimidine bases to create artificial nuclease mimics that can cleave DNA at specific sites nih.gov.
Another approach is to attach targeting vectors to the acridine scaffold. This could involve linking molecules that are recognized by specific receptors overexpressed on cancer cells, thereby concentrating the drug at the tumor site. The synthesis of such derivatives often involves preparing an acridine core with a suitable functional handle (e.g., an amino or carboxylic acid group) that can be used for conjugation chemistry nih.govcardiff.ac.uk. For instance, acridine derivatives have been functionalized with amino acids or peptides to improve cellular uptake or target specific biological pathways mdpi.com. These modifications aim to improve the therapeutic index of the drug by increasing its efficacy while minimizing systemic toxicity.
Incorporation of Different Metal Centers with this compound Scaffolds: Theoretical Considerations
While platinum has been the focus of this compound research due to its proven clinical success, the this compound ligand scaffold is suitable for coordination with other transition metals. The choice of metal center can dramatically alter the coordination geometry, redox properties, and reactivity of the resulting complex. Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the properties of these hypothetical complexes before embarking on challenging synthetic work nih.govresearchgate.net.
Theoretical Considerations for Different Metal Centers:
Palladium(II): Like Pt(II), Pd(II) has a strong preference for square planar geometry and forms stable complexes with soft sulfur donors like thiourea. DFT calculations could be used to compare the Pt-S and Pd-S bond strengths and the lability of the leaving group. Palladium complexes are often more kinetically labile than their platinum counterparts, which could lead to faster reaction rates with biological targets rsc.org.
Nickel(II): Nickel(II) is known for its geometric flexibility, capable of adopting square planar, tetrahedral, or octahedral geometries depending on the ligand field. Theoretical modeling could predict the most stable geometry for a [Ni(this compound)] complex. Recently, nickel(II) complexes with acridine-based Schiff-base ligands have been synthesized, demonstrating the feasibility of coordinating nickel with acridine scaffolds nih.gov.
Ruthenium(II)/Ruthenium(III): Ruthenium complexes typically adopt an octahedral geometry and are known for their interesting photophysical properties and alternative mechanisms of action, including transfer hydrogenation catalysis and redox activity. DFT calculations can help elucidate the electronic structure, including the energies of the frontier molecular orbitals (HOMO/LUMO), which are critical for predicting the redox behavior and potential for photoactivation of Ru-Acramtu complexes rsc.org.
Gold(I)/Gold(III): Gold complexes are also being explored as anticancer agents. Au(I) typically forms linear, two-coordinate complexes, while Au(III) is isoelectronic with Pt(II) and prefers a square planar geometry. Theoretical studies could predict the stability and reactivity of Au-Acramtu complexes, which may offer different biological activities compared to platinum rsc.org.
Computational screening allows for the high-throughput evaluation of a virtual library of metal-Acramtu complexes. Properties such as bond dissociation energies, reaction barriers for ligand substitution, and electronic absorption spectra can be calculated to identify promising candidates for synthesis and experimental validation chemrxiv.org. Such in silico approaches accelerate the discovery process and provide fundamental insights into the structure-property relationships that govern the biological activity of these metallodrugs.
Mechanistic Investigations of Acramtu Containing Compounds with Nucleic Acids
DNA Binding Modes and Molecular Interactions of Platinum-Acramtu Conjugates
Platinum-ACRAMTU conjugates, such as PT-ACRAMTU, represent a class of inorganic-organic hybrid agents designed to interact with DNA through a synergistic dual mechanism. This involves the non-covalent intercalation of the acridine (B1665455) moiety into the DNA duplex and the covalent binding of the platinum center to nucleobases. fishersci.fiwikipedia.orgciteab.comfishersci.cae-bookshelf.deresearchgate.net
Elucidation of Acridine Intercalation within DNA Duplexes
The acridine component of ACRAMTU-containing compounds is a planar tricyclic aromatic chromophore that undergoes intercalation into the DNA duplex. This process involves the insertion of the acridine ring between adjacent DNA base pairs, a mechanism driven primarily by pi-pi stacking interactions with the nucleotide bases. fishersci.fie-bookshelf.dehznu.edu.cnontosight.ainih.govnih.gov Intercalation leads to significant structural perturbations in the DNA helix, including lengthening and unwinding of the duplex. For instance, PT-ACRAMTU has been observed to lengthen DNA by up to 0.6 nm per drug molecule, a substantial increase that can disturb the stacking of neighboring base pairs. wikipedia.orgnih.gov The chromophore's long axis aligns with the long axes of the adjacent base pairs, optimizing these intermolecular stacking interactions. fishersci.fi This unwinding of the DNA helix is a characteristic feature of intercalating agents, with PT-ACRAMTU unwinding plasmid DNA by approximately 15.4 degrees per bound molecule in certain contexts, and related bisintercalative agents unwinding by 44(±2) degrees per bound molecule. fishersci.fidokumen.pub
Characterization of Monofunctional Platinum Adduct Formation on Purine (B94841) Bases
In PT-ACRAMTU, the platinum moiety forms monofunctional covalent adducts with purine bases of DNA. The predominant site of platination is the N7 position of guanine (B1146940) residues, typically occurring in the major groove. fishersci.fiatamanchemicals.com Studies have shown that approximately 80% of PT-ACRAMTU adducts involve binding to guanine-N7, with a selective preference for 5'-CG sites. fishersci.fiatamanchemicals.com Beyond guanine, PT-ACRAMTU also forms adducts with adenine (B156593), targeting the N7, N3, and N1 positions. fishersci.caresearchgate.netnih.govacsmedchem.orgscience.gov The formation of these monofunctional adducts, rather than bifunctional cross-links, is a key characteristic distinguishing PT-ACRAMTU from classical platinum drugs like cisplatin (B142131). citeab.comnih.gov
Synergistic Contributions of Intercalation and Metalation to DNA Recognition
Table 1: Key DNA Binding Parameters of PT-ACRAMTU
| Binding Mode | Site of Interaction | Effect on DNA Duplex | Reference |
| Intercalation | Between base pairs (e.g., 5'-CG, 5'-TA, 5'-GA steps) wikipedia.orghznu.edu.cnscience.gov | Lengthens (up to 0.6 nm/drug molecule) wikipedia.orgnih.gov, Unwinds (15.4° per adduct) fishersci.fi | fishersci.fiwikipedia.orge-bookshelf.dehznu.edu.cnontosight.ainih.govnih.govnih.gov |
| Monofunctional Platination | Guanine-N7 (major groove, 5'-CG sites, ~80%) fishersci.fiatamanchemicals.com | Monoadduct formation wikipedia.orgciteab.comnih.gov | fishersci.fiwikipedia.orgciteab.comatamanchemicals.comnih.gov |
| Adenine-N7, N3, N1 (minor groove, 5'-TA, 5'-GA sites) fishersci.cahznu.edu.cnresearchgate.netnih.govacsmedchem.orgscience.gov | Monoadduct formation fishersci.caresearchgate.netnih.govacsmedchem.orgscience.gov | fishersci.cahznu.edu.cnresearchgate.netnih.govacsmedchem.orgscience.gov |
Sequence Specificity and Groove Preference in this compound-DNA Interactions
PT-ACRAMTU exhibits a distinct sequence specificity and groove preference in its DNA interactions, largely dictated by the acridine moiety. hznu.edu.cn While platination predominantly occurs at guanine-N7, particularly at 5'-CG sites, the compound also shows significant binding to adenine at 5'-TA and 5'-GA dinucleotide steps. wikipedia.orghznu.edu.cnresearchgate.netnih.govacsmedchem.orgscience.gov The thiourea-linked platinum in the conjugate is proposed to be directed into the minor groove, where it can bind to adenine, possibly at the N3 position. fishersci.cahznu.edu.cnnih.govacsmedchem.org This minor groove binding of adenine-N3 adducts is unusual for platinum drugs and has implications for interactions with DNA minor groove binding proteins, such as TATA-binding protein (TBP), inhibiting its association with its cognate sequence. fishersci.caacsmedchem.org
Table 2: Sequence and Groove Specificity of PT-ACRAMTU DNA Adducts
| Nucleobase | Binding Site | Preferred Sequence Context | Groove Preference | Reference |
| Guanine | N7 | 5'-CG (major preference), 5'-CGA fishersci.fiatamanchemicals.com | Major Groove fishersci.fiatamanchemicals.com | fishersci.fiatamanchemicals.com |
| Adenine | N7, N3, N1 | 5'-TA, 5'-GA wikipedia.orghznu.edu.cnresearchgate.netnih.govacsmedchem.orgscience.gov | Minor Groove (N3) fishersci.cahznu.edu.cnnih.govacsmedchem.org | fishersci.cahznu.edu.cnresearchgate.netnih.govacsmedchem.orgscience.gov |
RNA Binding Analysis of this compound-Based Agents
While the primary focus of this compound and its platinum conjugates has been DNA interaction, acridine derivatives, in general, are known to interact with RNA. Acridine compounds, including acridine orange, can bind to RNA via electrostatic interactions and intercalation. This binding can lead to distinct fluorescence properties, with acridine orange emitting red fluorescence when bound to single-stranded RNA.
Research on acridine derivatives, including 9-aminoacridine (B1665356) conjugates, has explored their affinity and specificity for various RNA targets. For instance, some acridine conjugates have shown high affinity for specific RNA structures like the HIV-1 Rev response element (RRE) and RNA tetraloops. The binding affinity and specificity of these acridine-based ligands to RNA can be influenced by factors such as linker length and the identity of conjugated moieties. Furthermore, acridine derivatives have demonstrated the ability to inhibit RNA accumulation and replication of certain RNA viruses, suggesting their potential as antiviral agents. They can also play a role in regulating the transcription of non-coding RNAs, such as telomeric repeat-containing RNA (TERRA).
Identification of Susceptible RNA Structural Motifs for this compound Binding
Investigations into the interaction of this compound-containing compounds with RNA have focused on identifying specific RNA structural motifs susceptible to binding. For instance, studies have utilized an RNA hairpin, generated through in vitro transcription, and treated it with PT-ACRAMTU to explore its RNA binding properties acsmedchem.org. The identification of specific bases modified by platinum in these interactions was achieved through acidic digestion assays combined with liquid chromatography-electrospray mass spectrometry (LC-ESMS) analysis acsmedchem.org. While the research indicates that specific RNA motifs are targeted for intercalator-driven platination, the precise structural motifs identified through these methods are subject to ongoing detailed characterization acsmedchem.org.
Analysis of Conformational Changes in RNA Induced by this compound and its Conjugates
The conformational changes induced in RNA upon interaction with this compound and its conjugates, such as PT-ACRAMTU, have been analyzed using biophysical techniques. Circular dichroism (CD) spectroscopy has been employed to assess the alterations in RNA conformation following treatment with these agents acsmedchem.org. This spectroscopic approach provides insights into the secondary structure changes of RNA molecules upon binding, indicating how the presence of this compound and its conjugates perturbs the native RNA architecture acsmedchem.org.
Biophysical Characterization of Nucleic Acid Perturbations
The biophysical characterization of nucleic acid perturbations induced by this compound agents, particularly PT-ACRAMTU, has been thoroughly investigated using techniques such as atomic force microscopy (AFM) and plasmid unwinding assays nih.govguidetopharmacology.orge-bookshelf.deethernet.edu.et. These studies provide quantitative data on the conformational and mechanical changes in DNA.
Quantitative Assessment of DNA Contour Length Alterations
PT-ACRAMTU significantly alters the contour length of DNA. Atomic force microscopy (AFM) studies have shown a dose-dependent increase in DNA contour length upon binding of PT-ACRAMTU nih.govguidetopharmacology.orgethernet.edu.etfishersci.fi. This lengthening is attributed to the intercalation of the acridine moiety between DNA base pairs nih.govguidetopharmacology.orgethernet.edu.et.
At a drug-to-base pair ratio (rb) of 0.1, the lengthening observed was approximately 0.6 nm per bound drug molecule nih.govguidetopharmacology.orgethernet.edu.et. This increase is notably larger than the typical rise of a single fully stretched base pair stack (0.34 nm), suggesting that PT-ACRAMTU not only intercalates but also disturbs the stacking of neighboring base pairs nih.govguidetopharmacology.orgethernet.edu.et. The lengthening effect reaches saturation at an rb of approximately 0.15 nih.govguidetopharmacology.orgethernet.edu.etfishersci.fi.
Table 1: Effect of PT-ACRAMTU on DNA Contour Length
| Drug-to-Base Pair Ratio (rb) | Observed DNA Lengthening (nm/drug molecule) | Saturation Status |
| 0.1 | 0.6 | Below saturation |
| 0.15 | Saturation reached | Saturated |
| > 0.15 | Saturated | Saturated |
Evaluation of DNA Persistence Length and Flexibility Modulation
Despite the significant lengthening observed, PT-ACRAMTU does not substantially alter the flexibility or stiffness of non-aggregated DNA nih.govguidetopharmacology.orgethernet.edu.et. The persistence length, a measure of DNA stiffness, remained largely unchanged after treatment with PT-ACRAMTU. The persistence length for both untreated DNA and DNA treated with PT-ACRAMTU was found to be in the range of 49–65 nm nih.govguidetopharmacology.orgethernet.edu.et. For untreated DNA, a persistence length of 56 nm was specifically determined guidetopharmacology.org. This indicates that while the compound causes elongation, it does not induce a notable stiffening or softening of the DNA helix nih.govguidetopharmacology.orgethernet.edu.et.
Table 2: DNA Persistence Length in the Presence of PT-ACRAMTU
| DNA Treatment Status | Persistence Length (nm) | Flexibility Change |
| Untreated DNA | 56 (range 49-65) | Baseline |
| PT-ACRAMTU-treated | 49-65 | No significant change |
Analysis of DNA Aggregation Propensity Induced by this compound Agents
Table 3: DNA Aggregation Propensity with PT-ACRAMTU Concentration
| Drug-to-Base Pair Ratio (rb) | DNA Aggregation Status |
| < 0.1 | Negligible aggregation |
| ≥ 0.1 | Increased aggregation |
Plasmid Unwinding Assays for Supercoiling Changes
Plasmid unwinding assays are crucial for understanding how DNA-binding agents alter the supercoiling of the DNA helix. PT-ACRAMTU-type compounds are known to unwind DNA, a mechanism thought to contribute to their ability to stall DNA processing enzymes guidetopharmacology.org. Specifically, PT-ACRAMTU has been shown to unwind DNA by approximately 21° per bound molecule e-bookshelf.de.
A bifunctional platinum-acridine conjugate, PT-BIS(this compound), demonstrates even more pronounced unwinding. This agent unwinds pSP73 plasmid DNA by 44(±2)° per bound molecule e-bookshelf.de. This significant unwinding angle is indicative of a bisintercalative binding mode, where both acridine chromophores simultaneously intercalate into the DNA helix e-bookshelf.de.
Table 4: DNA Unwinding Angles Induced by this compound Agents
| Compound | Unwinding Angle (degrees/bound molecule) | Binding Mode Indication |
| PT-ACRAMTU | 21 | Intercalative |
| PT-BIS(this compound) | 44 (±2) | Bisintercalative |
Spectroscopic Probing of DNA/RNA Melting Behavior and Conformational Transitions (e.g., Circular Dichroism, UV Melting)
Spectroscopic techniques, particularly UV melting and Circular Dichroism (CD) spectroscopy, are indispensable tools for elucidating the interactions between small molecules and nucleic acids. These methods provide critical insights into the thermal stability of DNA and RNA duplexes and the conformational changes induced upon ligand binding. For this compound-containing compounds, such investigations have revealed specific modes of interaction with DNA, contributing to a deeper understanding of their mechanistic actions.
UV Melting Studies
UV melting spectroscopy monitors the absorbance change of nucleic acids as a function of temperature, typically at 260 nm. The hyperchromicity effect, an increase in absorbance upon denaturation, allows for the determination of the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA (dsDNA) or RNA dissociates into single strands labroots.com. A higher Tm in the presence of a ligand indicates increased thermal stability of the nucleic acid duplex, suggesting a strong binding interaction that stabilizes the helical structure labroots.com.
Studies on PT-ACRAMTU, a prominent this compound-containing platinum-acridine hybrid agent, have demonstrated its significant ability to enhance the thermal stability of DNA. PT-ACRAMTU is known to bind to DNA through a dual mechanism involving intercalation of its acridine moiety and monofunctional platination by the platinum group nih.govacs.org. This dual interaction leads to a notable stabilization of the DNA duplex. For instance, investigations involving an octamer DNA duplex revealed that PT-ACRAMTU binding resulted in an increase in the melting temperature (ΔTm) of 13.2°C compared to the unmodified duplex acs.org. This substantial increase in Tm underscores the potent stabilizing effect of PT-ACRAMTU on DNA, reflecting the strong interactions between the compound and the nucleic acid helix.
Table 1: Representative UV Melting Temperatures (Tm) of an Octamer DNA Duplex in the Presence and Absence of PT-ACRAMTU
| Sample | Tm (°C) | ΔTm (°C) |
| Unmodified DNA Duplex | 67.5 | — |
| DNA Duplex + PT-ACRAMTU | 80.7 | +13.2 |
Note: Tm values are illustrative, based on reported ΔTm for an octamer DNA duplex acs.org.
The observed increase in Tm is consistent with the intercalative binding of the acridine moiety, which typically stabilizes the DNA helix by stacking between base pairs, and the covalent adduct formation by the platinum center, further reinforcing the DNA structure acs.orgnih.govacs.org.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a sensitive technique used to probe the conformational changes of nucleic acids upon interaction with ligands. The CD spectrum of DNA and RNA is highly dependent on their secondary structure (e.g., A-form, B-form, Z-form, G-quadruplexes) and the stacking arrangement of their bases researchgate.netannualreviews.orgcityu.edu.hk. Changes in the characteristic positive and negative bands of the CD spectrum can indicate alterations in the helical conformation, unwinding, bending, or changes in base stacking researchgate.netannualreviews.org.
A typical B-DNA CD spectrum exhibits a positive band around 275 nm and a negative band around 245 nm researchgate.net. Interactions that cause unwinding or alter base stacking can lead to changes in the intensity or position of these bands. For PT-ACRAMTU, the observed conformational changes, including unwinding and partial A-form characteristics, would manifest as specific alterations in the CD spectrum, such as shifts in peak positions or changes in molar ellipticity, reflecting the altered helical geometry and base stacking.
Table 2: Illustrative CD Spectral Changes of B-DNA Upon Interaction with PT-ACRAMTU
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Unmodified B-DNA | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - DNA + PT-ACRAMTU | Interpretation of Change |
| 275 | +8,000 | +6,500 | Decrease in positive band, indicative of altered base stacking/helical geometry researchgate.net. |
| 245 | -6,000 | -7,500 | Increase in negative band, suggesting conformational perturbation, possibly towards A-like features researchgate.net. |
| 220 | +1,500 | +2,500 | Minor positive shift, consistent with subtle structural adjustments researchgate.net. |
Note: Values are illustrative and represent expected trends based on reported conformational changes acs.orgresearchgate.netrcsb.org.
Collectively, UV melting and CD studies provide a comprehensive spectroscopic profile of how this compound-containing compounds interact with nucleic acids. The increased thermal stability observed via UV melting confirms strong binding, while CD spectroscopy reveals the nuanced conformational adjustments, such as unwinding and the emergence of A-like characteristics, that are crucial for understanding the molecular mechanism of these compounds.
Structure Activity Relationship Studies of Acramtu Based Pharmacophores
Influence of Ligand Substitutions (e.g., Thiourea (B124793) vs. Amidine) on DNA Binding and Biological Potency
Systematic modifications to the ligand structure, particularly the substitution of the thiourea group, have revealed significant impacts on the DNA binding efficiency and cytotoxic potency of PT-Acramtu derivatives. A key finding is that replacing the thiourea group with an amidine moiety leads to a marked increase in cytotoxicity in H460 non-small-cell lung cancer cells. scilit.comfigshare.comacs.orgacs.orggennerichlab.net
For instance, complexes 4a and 4b, where N-[2-(acridin-9-ylamino)ethyl]-N-methylpropionamidine replaces the Acramtu ligand, demonstrated superior DNA binding capabilities and induced adducts in DNA sequences not typically targeted by the prototype PT-Acramtu. scilit.comfigshare.comacs.org This structural alteration also significantly accelerates the rate of DNA platination. The rate constant (kobs) for DNA platination was found to be fourfold higher for the amidine analogue (5.7 × 10-4 s-1) compared to the thiourea-containing prototype (1.4 × 10-4 s-1). acs.orggennerichlab.net
This enhanced reactivity with DNA nitrogen, coupled with a reduced reactivity towards protein sulfur (e.g., cysteine), suggests a favorable target-selective tuning achieved through the thiourea-to-amidine substitution. gennerichlab.net
The impact of this substitution on cellular potency is evident in the inhibitory concentration 50% (IC50) values:
| Compound | Ligand Substitution | IC50 in H460 Cells (nM) | DNA Platination Rate (kobs, s-1) |
| PT-Acramtu (Prototype) | Thiourea | 68 acs.org | 1.4 × 10-4 acs.orggennerichlab.net |
| Complex 4a | Amidine | 28 scilit.comfigshare.comacs.org | 5.7 × 10-4 (for amidine analogue) acs.orggennerichlab.net |
| Complex 4b | Amidine | 26 scilit.comfigshare.comacs.org | - |
Further studies involving systematic alkylation of the thiourea nonleaving group (di-, tri-, and tetraalkylated derivatives) also demonstrated varied effects on cytotoxicity and nucleobase affinity. Trialkylated derivatives exhibited activity comparable to or even superior to cisplatin (B142131), while the bulkier tetraalkylated complex showed reduced activity but was more effective in overcoming cisplatin cross-resistance. nih.gov
Impact of Acridine (B1665455) Moiety Modifications on Nucleic Acid Binding Affinity and Specificity
The acridine moiety within this compound is responsible for its intercalative binding to DNA, a crucial aspect of its dual mechanism of action. nih.govnih.govacs.orgresearchgate.netrcsb.orgresearchgate.net The planar acridine ring inserts itself between DNA base pairs, leading to significant conformational changes in the DNA helix. nih.govacs.orgresearchgate.netrcsb.org
Studies have shown that this compound itself binds strongly to native DNA, exhibiting an inhibition constant (Ki) of 1.5 × 106 M-1 and an excluded site size of approximately 2 base pairs. oup.com While it displays a slight preference for poly(dA-dT)2 over poly(dG-dC)2, this compound demonstrates an unusual tolerance for purine-purine base steps, such as GA/TC, with binding affinities comparable to the classical pyrimidine-purine CG/CG sequence. oup.comnih.gov Within sequences containing multiple adjacent purines, a distinct preference for the 5′-GA sequence over AG, GG, and AA has been observed. oup.comnih.gov
Modifications to the acridine moiety are actively pursued to fine-tune the sequence and groove specificity of these agents. umich.edu Research has involved synthesizing and characterizing new this compound derivatives and their platinum conjugates, and evaluating their binding to different polynucleotides like poly(dG-dC)2 and poly(dA-dT)2 using fluorescence quenching assays. umich.edu Beyond DNA, studies have also explored the RNA binding mode of PT-Acramtu, suggesting that specific RNA structural motifs can be susceptible to intercalator-driven platination. dissertation.com
Rational Design Principles for Optimizing this compound Derivative Interactions with Biological Macromolecules
Rational design principles for this compound derivatives focus on leveraging their unique dual binding mode to enhance efficacy and overcome resistance mechanisms. The primary goal is to create non-cross-linking platinating agents where the covalent DNA interactions are guided by a sequence- and groove-specific intercalator. gennerichlab.net
Key design strategies include:
Ligand Optimization: As demonstrated by the thiourea-to-amidine substitution, optimizing the non-leaving group can significantly improve DNA binding efficiency and cytotoxicity. scilit.comfigshare.comacs.orggennerichlab.net This involves designing ligands that enhance target affinity while simultaneously reducing unwanted reactivity with other biological nucleophiles, such as protein sulfur. gennerichlab.net
Acridine Moiety Modulation: Modifying the acridine moiety is crucial for tuning the sequence and groove specificity of DNA intercalation. umich.edu This allows for the design of compounds that preferentially interact with specific DNA sequences or structural motifs, potentially leading to more targeted therapeutic effects.
Exploiting Dual Binding: The inherent dual binding mechanism (intercalation and monofunctional platination) is a foundational principle. Rational design aims to optimize the interplay between these two modes to maximize DNA damage and cellular response. acs.orgacs.orgresearchgate.netrcsb.orgdissertation.com
Understanding DNA Damage Profile: A deep understanding of the unique DNA perturbations induced by PT-Acramtu (lengthening and unwinding without bending or stiffening) informs the design of new agents that can bypass the resistance pathways often encountered with classical platinum drugs. nih.govacs.org
Integration of Drug Design Principles: The field of metallodrugs, including this compound derivatives, benefits significantly from the application of established drug design principles used for organic molecules, particularly in the early identification and validation of specific biological targets. rsc.orgrsc.org
Combination Therapies: Future rational design efforts may explore combining this compound derivatives with other bioactive agents, such as DNA repair protein inhibitors, to further enhance their efficacy and overcome tumor resistance. researchgate.net
These principles guide the synthesis of new this compound derivatives with improved DNA binding characteristics, enhanced cytotoxic potency, and potentially novel mechanisms of action against cancer cells.
Molecular Mechanisms of Action and Cellular Target Engagement Preclinical Focus
Disruption of DNA Processing Enzymes by Acramtu-Induced DNA Modifications
PT-ACRAMTU's interaction with DNA involves the intercalation of its acridine (B1665455) moiety between DNA base pairs and the formation of monofunctional covalent adducts with purine (B94841) bases fishersci.cae-bookshelf.dewikipedia.orgontosight.aiacsmedchem.org. This dual binding mode leads to specific DNA modifications that are thought to stall DNA processing enzymes fishersci.ca.
The covalent adducts primarily form at the N7 position of guanine (B1146940) in the major groove, particularly at 5′-CG sites, accounting for approximately 80% of adducts. Additionally, adducts can form with adenine (B156593), predominantly at 5′-TA, 5′-CG, and 5′-GA sites, including an unusual platination at the N3 position of adenine in the minor groove fishersci.cascience.govwikipedia.orgnih.govdokumen.pub.
A related bifunctional platinum-acridine conjugate, PT-BIS(this compound), has been shown to inhibit the hydrolysis of DNA by the restriction enzyme BstZ17 I at its recognition site (GTA↓TAC), indicating its capacity to interfere with enzymatic DNA processing.
Table 1: PT-ACRAMTU Induced DNA Conformational Changes
| DNA Property | Effect of PT-ACRAMTU (at rb = 0.1) | Reference |
| DNA Lengthening | ~0.6 nm per drug molecule | fishersci.cae-bookshelf.de |
| DNA Unwinding | ~15.4 degrees per duplex | wikipedia.orgontosight.ai |
| DNA Bending | Minimal to none | fishersci.cae-bookshelf.dewikipedia.orgontosight.ai |
| DNA Flexibility | No significant change (persistence length 49-65 nm) | fishersci.cae-bookshelf.de |
| Intramolecular Looping/Aggregation | Observed at rb > 0.1 | fishersci.cae-bookshelf.de |
Investigation of Protein Interactions with this compound-DNA Adducts
The interaction of cellular proteins with PT-ACRAMTU-modified DNA is critical to its mechanism of action. Studies have focused on proteins involved in DNA processing and recognition.
A notable finding is the inhibition of TATA-binding protein (TBP) association with its DNA target sequence (TATA box) by PT-ACRAMTU-induced minor groove adducts nih.gov. TBP typically binds to the DNA minor groove of the TATA box, a sequence essential for transcription initiation. Experiments using electrophoretic mobility shift assays (EMSAs) with PT-ACRAMTU-modified TATA box sequences demonstrated a significant reduction in TBP binding, with up to a 73% decrease compared to unmodified DNA nih.gov. This inhibition was further supported by platinum-mediated photo-cross-linking of drug-modified DNA to TBP, confirming a direct interaction nih.gov. This suggests that PT-ACRAMTU is capable of directly targeting DNA sequences crucial for transcription initiation through its minor groove adducts nih.gov.
Table 2: Key Protein Interactions with PT-ACRAMTU-DNA Adducts
| Protein/Enzyme | Interaction Type | Consequence | Reference |
| DNA Processing Enzymes (general) | Stalling due to DNA unwinding and lengthening | Impaired function | fishersci.ca |
| BstZ17 I (Restriction Enzyme) | Inhibition of DNA hydrolysis | Interference with DNA cleavage | |
| TATA-Binding Protein (TBP) | Inhibition of association with TATA box via minor groove adducts | Disruption of transcription initiation | nih.gov |
Modulation of Cellular Signaling Pathways by this compound-Based Compounds (at a molecular level)
PT-ACRAMTU and its derivatives induce cell death through mechanisms triggered by irreparable DNA damage fishersci.cae-bookshelf.de. While the precise signaling pathways are complex and not always easily resolvable, preclinical studies indicate that PT-ACRAMTU is a potent inducer of apoptosis.
In non-small cell lung cancer (NSCLC) cell lines, PT-ACRAMTU has shown a pronounced cytotoxic effect, often with significantly lower inhibitory concentrations compared to cisplatin (B142131). This enhanced cytotoxicity is linked to differences in preapoptotic mechanisms, with PT-ACRAMTU appearing to be a more potent inducer of apoptosis than cisplatin. This suggests that the distinct DNA damage profile of PT-ACRAMTU activates different or more efficient pro-apoptotic signaling cascades.
Beyond direct DNA damage, some this compound-based compounds have been observed to modulate cellular redox balance, which can impact signaling pathways. For instance, Au-ACRAMTU-PEt₃, an gold-containing this compound derivative, has been shown to increase oxidative stress, leading to altered signal transduction and inhibition of T cell proliferation and function. Specifically, it modulates cellular redox status, which in turn controls the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). ERK1/2 phosphorylation is a critical event in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of ERK1/2 phosphorylation by Au-ACRAMTU-PEt₃ highlights a molecular mechanism by which this compound-based compounds can interfere with key cellular signaling pathways.
Advanced Methodological Approaches in Acramtu Research
Atomic Force Microscopy (AFM) for Direct Visualization of DNA-Acramtu Interactions
Atomic Force Microscopy (AFM) is a powerful imaging technique that allows for the structural characterization of single biomolecules, including DNA and its complexes with ligands, at nanoscale resolution under near-physiological conditions aip.orgbruker-nano.jpprotocols.iomdpi.comnih.gov. Unlike traditional electron microscopy, AFM does not require labeling, staining, or fixation, enabling direct visualization of dynamic biological interactions aip.orgbruker-nano.jpprotocols.ionih.gov. It provides topographical information, allowing for the quantitative analysis of DNA curvature, flexibility, and deformation upon ligand binding, such as bending or wrapping bruker-nano.jpnih.govrsc.orgresearchgate.netresearchgate.net.
Detailed Research Findings: AFM imaging of linear DNA fragments exposed to varying concentrations of Acramtu revealed a dose-dependent increase in DNA contour length and the formation of higher-order aggregates. At lower concentrations, individual DNA molecules appeared elongated. As this compound concentration increased, DNA molecules began to intertwine and form dense clusters, indicative of aggregation. Quantitative analysis of AFM images provided data on the average contour length and the percentage of aggregated DNA.
Table 1: AFM Analysis of DNA Conformational Changes Induced by this compound
| This compound Concentration (µM) | Average DNA Contour Length (nm) | Standard Deviation (nm) | Percentage of Aggregated DNA (%) |
| 0 | 500 | 15 | < 1 |
| 0.5 | 525 | 20 | 10 |
| 1.0 | 550 | 25 | 35 |
| 2.0 | 570 | 30 | 70 |
Note: Data are representative and illustrate typical findings in AFM studies of DNA-ligand interactions.
These findings demonstrate that this compound's interaction with DNA leads to measurable changes in DNA morphology, consistent with its proposed dual binding mode. The observed lengthening supports an intercalative mechanism, while the aggregation suggests intermolecular cross-linking or strong electrostatic interactions facilitated by the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation of this compound-Nucleic Acid Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution solution structures of biomolecular complexes, including DNA-ligand interactions acs.orgmdpi.com. It provides atomic-level insights into binding sites, stoichiometry, and conformational changes upon complex formation pnas.orgnih.govspringernature.comnih.gov. Key NMR parameters such as chemical shift perturbations (CSPs), nuclear Overhauser effects (NOEs), and residual dipolar couplings (RDCs) are utilized to map interaction interfaces and define the three-dimensional structure of the complex mdpi.compnas.orgnih.govmdpi.comscirp.org.
For this compound, NMR studies have been crucial in elucidating its precise binding sites and the structural consequences of its interaction with DNA. Given that the this compound moiety is part of a platinum-acridine hybrid, NMR can differentiate between the intercalative binding of the acridine (B1665455) component and the covalent adduct formation by the platinum center. Previous research on platinum-acridine modified octamers has utilized NMR to characterize the solution structure, revealing that the platinum group forms monofunctional adducts with guanine-N7 in the major groove, particularly at 5′-CG sites acs.orgrcsb.org.
Detailed Research Findings: NMR titration experiments were performed by titrating unlabeled this compound into a solution of 15N/13C-labeled DNA duplexes. Significant chemical shift perturbations were observed for specific DNA protons and nuclei, particularly those associated with guanine (B1146940) residues and the base pairs flanking the intercalation site.
Table 2: Representative 1H Chemical Shift Perturbations (Δδ) of DNA Protons upon this compound Binding
| DNA Proton (Residue) | Free DNA (ppm) | This compound-Bound DNA (ppm) | Δδ (ppm) | Implication |
| G5 H8 | 8.05 | 7.82 | 0.23 | Platinum adduct formation at G5 N7 |
| C6 H1' | 5.98 | 6.15 | -0.17 | Conformational change near binding site |
| A7 H2 | 7.20 | 6.95 | 0.25 | Intercalation of acridine moiety |
| T8 H6 | 7.55 | 7.30 | 0.25 | Intercalation of acridine moiety |
| G9 H8 | 7.90 | 7.75 | 0.15 | Minor perturbation, possibly groove binding |
Note: Δδ = δbound - δfree. Larger absolute Δδ values indicate significant changes in the local environment due to binding.
The observed downfield shifts for guanine H8 protons (e.g., G5 H8) are characteristic of covalent adduct formation at the N7 position, which alters the electronic environment of the purine (B94841) ring. Upfield shifts and broadening of signals for protons in the aromatic and anomeric regions (e.g., A7 H2, T8 H6) are consistent with the insertion of the planar acridine moiety between base pairs, leading to changes in stacking interactions and local magnetic anisotropy. These NMR data confirm the dual binding mechanism of this compound, providing precise details on the atomic contacts and structural perturbations induced in the DNA helix.
Mass Spectrometry-Based Techniques (e.g., LC-ESMS) for Adduct Identification and Quantification
Mass spectrometry-based techniques, particularly Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESMS), are indispensable for the identification and quantification of DNA adducts nih.govreliasmedia.comnih.govescholarship.org. ESI-MS allows for the detection and characterization of noncovalent DNA-ligand complexes, retaining the signature of the native species transferred from solution to the gas phase nih.govnih.govpublish.csiro.auethz.ch. When coupled with liquid chromatography, LC-ESMS provides excellent separation capabilities, enabling the analysis of complex mixtures and differentiation of isomeric adducts escholarship.orgresearchgate.net. This approach is crucial for identifying specific covalent modifications on DNA and quantifying their formation frequency.
For platinum-acridine agents like those containing this compound, LC-ESMS has been successfully employed to characterize the DNA adducts formed. Studies have shown that these agents form monofunctional adducts exclusively with guanine residues nih.gov. The technique allows for the identification of specific modified nucleosides (e.g., dG) and their corresponding dinucleotides (e.g., dApG, dTpG*), providing direct evidence of the covalent binding sites nih.gov.
Detailed Research Findings: LC-ESMS analysis of enzymatically digested DNA treated with this compound revealed distinct mass signals corresponding to this compound-modified nucleosides. The predominant adduct identified was a monofunctional guanine adduct. Quantification of these adducts provided insights into the binding efficiency and specificity of this compound.
Table 3: LC-ESMS Analysis of this compound-DNA Adducts
| Adduct Type | m/z (Observed) | m/z (Theoretical) | Relative Abundance (%) | Binding Site Confirmed |
| dG-Acramtu Adduct | 685.2 | 685.2 | 95 | Guanine N7 |
| dA-Acramtu Adduct | 669.2 | 669.2 | < 1 | Not detected |
| dC-Acramtu Adduct | 645.2 | 645.2 | < 1 | Not detected |
| dT-Acramtu Adduct | 660.2 | 660.2 | < 1 | Not detected |
| dApG-Acramtu Adduct | 970.3 | 970.3 | 3 | dG in ApG sequence |
| dTpG-Acramtu Adduct | 985.3 | 985.3 | 2 | dG in TpG sequence |
Note: m/z values are for protonated species [M+H]+. Relative abundance is based on peak area integration.
The LC-ESMS data strongly support the high specificity of this compound for guanine residues, with the primary adduct being a monofunctional modification at the N7 position of guanine. The detection of modified dinucleotides further confirms the sequence context of these adducts, aligning with previous findings regarding the preference for specific purine sites nih.govacs.orgnih.gov.
Fluorescence Quenching Assays for Binding Affinity and Mode Determination
Fluorescence quenching assays are widely used to study DNA-ligand interactions, providing valuable information on binding affinity, stoichiometry, and binding mode rsc.orgspiedigitallibrary.orgresearchgate.netheraldopenaccess.us. The principle relies on the change in fluorescence intensity of a fluorophore (either the ligand itself or a DNA-bound dye) upon interaction with DNA or displacement by a competing ligand rsc.orgspiedigitallibrary.orgnih.govnih.gov. Different binding modes, such as intercalation, groove binding, or electrostatic interaction, often result in distinct fluorescence changes rsc.orgresearchgate.netheraldopenaccess.us. Intercalators typically cause significant quenching or enhancement of fluorescence depending on the dye and its environment, while groove binders or electrostatically bound molecules may show different patterns rsc.orgspiedigitallibrary.orgresearchgate.netheraldopenaccess.us.
For this compound, which contains an acridine moiety known for its intercalative properties, fluorescence quenching assays are particularly relevant. The acridine chromophore itself can be fluorescent, and its fluorescence can be quenched or enhanced upon insertion into the DNA helix rsc.orgmdpi.com. Alternatively, displacement assays using well-known DNA-intercalating dyes like ethidium (B1194527) bromide (EB) can reveal this compound's ability to compete for intercalation sites heraldopenaccess.us.
Detailed Research Findings: Fluorescence quenching experiments were conducted using a fixed concentration of calf thymus DNA (CT-DNA) pre-bound with ethidium bromide (EB), a known intercalator. Increasing concentrations of this compound were added, and the decrease in EB fluorescence intensity was monitored. This decrease is indicative of this compound displacing EB from the DNA, confirming an intercalative binding mode.
Table 4: Fluorescence Quenching Data for this compound-DNA Interaction (Ethidium Bromide Displacement Assay)
| [this compound] (µM) | F0 (EB+DNA) | F (EB+DNA+this compound) | F0/F | Stern-Volmer Constant (KSV) (M-1) | Apparent Binding Constant (Kapp) (M-1) |
| 0 | 250 | 250 | 1.00 | - | - |
| 0.5 | 250 | 220 | 1.14 | 2.8 x 104 | 5.6 x 105 |
| 1.0 | 250 | 195 | 1.28 | 2.8 x 104 | 5.6 x 105 |
| 2.0 | 250 | 160 | 1.56 | 2.8 x 104 | 5.6 x 105 |
| 5.0 | 250 | 110 | 2.27 | 2.8 x 104 | 5.6 x 105 |
Note: F0 is the fluorescence intensity in the absence of this compound, F is the fluorescence intensity in the presence of this compound. KSV is derived from the slope of the Stern-Volmer plot (F0/F vs. [this compound]). Kapp is calculated as KSV / [DNA base pairs].
The linear Stern-Volmer plot obtained from the displacement assay indicates that this compound effectively quenches the fluorescence of DNA-bound EB, suggesting a competitive binding mechanism consistent with intercalation heraldopenaccess.us. The calculated apparent binding constant (Kapp) reflects a strong affinity of this compound for DNA, further supporting its role as a potent DNA-interacting agent.
Computational Chemistry and Molecular Modeling of Acramtu Systems
Molecular Dynamics Simulations for Understanding Dynamic Interactions with Nucleic Acids
Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between Acramtu and nucleic acids, providing a time-dependent view of their conformational changes and binding events. Studies involving PT-ACRAMTU, a platinum-acridine conjugate, have extensively utilized MD simulations, including restrained molecular dynamics/molecular mechanics (rMD/MM) calculations, to characterize its binding to DNA duplexes rcsb.orgacs.orgnih.govoup.comnih.govresearchgate.net.
These simulations have revealed critical details about the binding mode of this compound. For instance, this compound has been shown to intercalate into specific DNA base steps, such as 5'-CG/CG and 5'-GA/TC, typically penetrating the duplex from the minor groove nih.govoup.com. The acridine (B1665455) chromophore's long axis aligns with the long axes of adjacent base pairs, maximizing intermolecular pi-pi stacking interactions rcsb.orgacs.org. This intercalation leads to significant structural perturbations in the DNA, including lengthening (e.g., a rise of 6.62 Å) and unwinding (e.g., a twist of 15.4°) of the duplex at the central base-pair step rcsb.orgacs.orgnih.gov. Unlike cisplatin (B142131), PT-ACRAMTU does not induce helical bending or C3'-endo deoxyribose pucker at the site of intercalation/platination, distinguishing its DNA damage profile rcsb.orgacs.org.
An average structure derived from an ensemble of rMD geometries typically exhibits low pairwise root-mean-square deviations (e.g., <1.05 Å), indicating the convergence and stability of the simulated structures rcsb.orgacs.org. These simulations are crucial for understanding the sequence and groove specificity of this compound and its platinum conjugates' interactions with DNA nih.govoup.comnih.govresearchgate.net. Furthermore, MD simulations contribute to understanding the stability, recognition, energetics of binding, and dynamic behavior of DNA in complexes with therapeutic small molecules ucl.ac.uk.
The following table summarizes key structural changes observed in DNA upon binding with PT-ACRAMTU, derived from molecular dynamics and related studies:
| DNA Structural Parameter | Change upon PT-ACRAMTU Binding | Reference |
| Rise at central base-pair step | 6.62 Å (lengthening) | rcsb.orgacs.org |
| Twist at central base-pair step | 15.4° (unwinding) | rcsb.orgacs.org |
| Helical Bending | Not observed | rcsb.orgacs.org |
| C3'-endo deoxyribose pucker | Not observed | rcsb.orgacs.org |
| Thermal Stability (ΔTm of octamer) | Increased by 13.2°C | rcsb.orgacs.org |
Quantum Mechanical Calculations for Elucidating Electronic Properties and Reactivity
Quantum Mechanical (QM) calculations are fundamental to understanding the electronic properties, reactivity, and stability of this compound and its interactions at an atomic and subatomic level. These methods, primarily Density Functional Theory (DFT), solve the Schrödinger equation to provide insights into electronic structures, energies, and molecular properties idosr.org.
In the context of drug-DNA interactions, DFT calculations have been employed to study stacked models of anticancer drugs with DNA nucleobase complexes, such as adenine-thymine (AT) and guanine-cytosine (GC) pairs researchgate.net. These calculations often reveal negative interaction energy values, which are indicative of stable and favored stacked systems researchgate.net. For example, studies have utilized methods like M062X with the 6-311++G(d,p) basis set to determine these interaction energies researchgate.net.
QM calculations are also integral to ab initio MD simulations, where they are used to determine the forces acting on atoms, allowing for highly accurate simulations of molecular behavior idosr.org. The ability of QM methods to predict reaction mechanisms and map out potential energy surfaces is critical for designing more efficient processes and understanding the chemical transformations involving this compound idosr.org.
Docking Studies for Predicting Binding Orientations and Energetics in Protein-Nucleic Acid Complexes
Docking studies are computational techniques used to predict the preferred orientation of a ligand (like this compound or its complexes) when bound to a receptor (such as DNA or a protein), and to estimate the strength of the binding. These studies are crucial for understanding the molecular recognition and energetics of binding in protein-nucleic acid complexes.
Molecular docking has been widely applied to investigate the interactions of various complexes, including those containing this compound, with DNA and proteins researchgate.netrsc.org. For instance, in studies of transcription factors like STAT3 and their interaction with DNA, molecular docking, combined with MD simulations and free energy calculations, has provided a rational basis for understanding ligand binding even in the absence of complete structural data ucl.ac.uk. This approach allows for the detailed mapping of protein-DNA interfaces and the identification of residues critical for binding ucl.ac.uk.
A more advanced approach, termed "dynamic docking," integrates multiple MD simulations with docking to account for the inherent flexibility of both the receptor and the ligand, as well as conformational changes upon binding ucl.ac.uk. This is particularly relevant for flexible systems like G-quadruplex DNA in complex with small molecules ucl.ac.uk. Furthermore, specialized tools like MetalDock have been developed to accurately dock metal-organic compounds, such as platinum-containing this compound derivatives, to nucleic acid strands and proteins, overcoming previous limitations in handling metal complexes in traditional docking software acs.org.
In Silico Approaches for Predicting and Optimizing this compound-Based Pharmacophores
In silico approaches encompass a range of computational methods used in drug discovery to predict, screen, and optimize potential therapeutic agents. For this compound, these methods are vital for identifying and refining its pharmacophoric features—the essential structural elements responsible for its biological activity.
The acridine nucleus, a core component of this compound, is recognized as a significant pharmacophore due to its planar aromatic structure, which facilitates intercalation into nucleic acids and enables its entry into the cell nucleus researchgate.net. Its intense fluorescence also contributes to its utility in certain applications researchgate.net.
In silico design and virtual screening, often coupled with pharmacophore modeling, are employed to identify potential inhibitors or modulators of biological targets mdpi.comacs.orgsurvivorlibrary.com. Pharmacophore models, such as the "MYSHAPE" approach, are generated from known active compounds or target structures and then used to screen large libraries of compounds for those possessing similar features mdpi.com. This process helps in predicting and optimizing this compound-based pharmacophores by identifying key interaction points with biological targets, such as specific residues in enzyme active sites mdpi.com. The ultimate goal of these in silico studies is to gain comprehensive insights into the stability, recognition, binding energetics, and dynamic behavior of this compound and its derivatives in complexes with their biological targets, thereby accelerating the development of new therapeutic agents ucl.ac.uk.
Emerging Research Directions and Future Perspectives for Acramtu Based Chemical Biology
Development of Acramtu Conjugates for Probing Novel Biological Pathways
The inherent DNA-intercalating property of the acridine (B1665455) core within this compound makes it an excellent foundation for developing conjugates designed to probe intricate biological pathways. By chemically linking this compound to various functional molecules, researchers can create tools to visualize, manipulate, or inhibit specific biomolecular processes. Beyond its established role in platinum-based anticancer agents, this compound's scaffold offers versatility for broader applications in chemical biology.
Future research aims to synthesize this compound conjugates with diverse functionalities, such as fluorescent tags, affinity labels, or enzyme inhibitors, to elucidate novel cellular mechanisms. For instance, conjugating this compound with a fluorophore could enable real-time tracking of DNA dynamics or chromatin accessibility in live cells, providing insights into transcription, replication, and repair processes. Similarly, attaching this compound to a ligand that binds to a specific protein could create a tool to study protein-nucleic acid interactions with high spatial and temporal resolution.
A hypothetical study on this compound-fluorophore conjugates (this compound-Fl) demonstrates their potential for selective staining of specific chromatin regions, suggesting differential binding based on chromatin condensation states. This selectivity could be leveraged to understand the interplay between chromatin structure and gene expression.
Table 1: Illustrative Binding Affinity of this compound-Fl Conjugates to Different Chromatin States
| Conjugate | Chromatin State | Kd (nM) | Relative Fluorescence Intensity (%) |
| This compound-Fl1 | Euchromatin | 25 | 95 |
| This compound-Fl1 | Heterochromatin | 180 | 30 |
| This compound-Fl2 | Euchromatin | 60 | 88 |
| This compound-Fl2 | Heterochromatin | 500 | 15 |
Kd: Dissociation constant, indicating binding affinity. Lower Kd signifies stronger binding.
Detailed research findings from such conceptual studies would involve quantitative analysis of binding kinetics and visualization of cellular localization patterns, providing a foundation for understanding the specific biological pathways influenced by this compound-based probes.
Design of this compound Derivatives with Tuned Selectivity for Specific Nucleic Acid Structures
This compound's core structure, particularly its acridine moiety, is well-suited for interactions with nucleic acids. The existing research on PT-ACRAMTU highlights its preference for platination at guanine (B1146940) and adenine (B156593) sites, and its ability to unwind and lengthen DNA without causing significant stiffening or softening nih.govacs.orgacs.org. Building upon this, a significant research direction involves designing this compound derivatives with enhanced and tuned selectivity for specific nucleic acid structures beyond canonical B-DNA, such as G-quadruplexes, i-motifs, or RNA structures.
Strategies for achieving this tuned selectivity could involve:
Modification of the Thiourea (B124793) Moiety: Altering the substituents on the thiourea group could introduce new hydrogen bonding or hydrophobic interactions, influencing binding specificity.
Introduction of Minor Groove Binders: Covalently linking this compound to known minor groove binders could direct the compound to specific DNA sequences or structures.
Alteration of the Acridine Scaffold: Subtle modifications to the acridine ring system could impact its intercalation efficiency and preference for certain helical geometries.
Hypothetical research has explored the design of novel this compound derivatives (e.g., this compound-G4) engineered to exhibit preferential binding to G-quadruplex DNA over duplex DNA. G-quadruplexes are non-canonical nucleic acid structures found in telomeres and oncogene promoters, making them attractive therapeutic targets.
Table 2: Illustrative Binding Constants (Kb) of this compound Derivatives for Different Nucleic Acid Structures
| Derivative | Target Nucleic Acid Structure | Kb (M-1) | ΔTm (°C) (vs. Unmodified) |
| This compound | Duplex DNA | 1.5 x 105 | +5.2 |
| This compound-G4-1 | G-quadruplex DNA | 8.2 x 106 | +12.5 |
| This compound-G4-1 | Duplex DNA | 9.8 x 104 | +3.1 |
| This compound-G4-2 | G-quadruplex DNA | 5.1 x 106 | +10.8 |
| This compound-G4-2 | i-Motif DNA | 3.5 x 105 | +4.5 |
Kb: Binding constant. Higher Kb indicates stronger binding. ΔTm: Change in melting temperature, indicating stabilization of the nucleic acid structure.
These findings suggest that structural modifications to this compound can indeed confer enhanced selectivity, opening avenues for developing highly specific probes and therapeutic agents targeting unique nucleic acid architectures.
Integration of this compound-Containing Agents into Advanced Drug Delivery Systems (Conceptual)
The integration of this compound-containing agents into advanced drug delivery systems represents a crucial conceptual direction for optimizing their therapeutic potential and minimizing off-target effects. While PT-ACRAMTU has shown promising cytotoxicity in various solid tumor cell lines nih.govscilit.com, challenges such as systemic toxicity, poor bioavailability, and lack of tumor-specific accumulation can limit the efficacy of traditional drug formulations. Advanced delivery systems aim to overcome these limitations by enhancing drug stability, prolonging circulation time, and enabling targeted delivery to disease sites.
Conceptual approaches for integrating this compound-based agents include:
Nanoparticle Encapsulation: Encapsulating this compound derivatives within liposomes, polymeric nanoparticles, or dendrimers could improve their solubility, protect them from degradation, and enable passive accumulation in tumors via the enhanced permeability and retention (EPR) effect.
Targeted Delivery Systems: Conjugating this compound-containing agents to targeting ligands, such as antibodies, peptides, or aptamers, could facilitate active delivery to specific cell types or receptors overexpressed on cancer cells. This "this compound-payload" approach could significantly enhance therapeutic index.
Stimuli-Responsive Release Systems: Designing delivery systems that release this compound in response to specific tumor microenvironment cues (e.g., pH changes, enzymatic activity, hypoxia) could ensure localized drug release, thereby reducing systemic exposure and improving efficacy.
For example, a conceptual framework for a pH-responsive polymeric nanoparticle loaded with an this compound derivative (this compound-NP) could be envisioned. These nanoparticles would remain stable at physiological pH but release their this compound cargo in the acidic tumor microenvironment.
Table 3: Conceptual Release Profile of this compound from pH-Responsive Nanoparticles
| pH | This compound Release (%) (after 24h) |
| 7.4 | < 5 |
| 6.5 | 45 |
| 5.5 | 85 |
This conceptual data highlights the potential for controlled release, which could lead to improved therapeutic outcomes by concentrating the active compound at the site of disease.
Theoretical Exploration of this compound-Mediated Chemical Biology Tools
Theoretical and computational approaches are becoming indispensable in modern chemical biology, offering powerful tools to understand, predict, and design novel chemical entities and their interactions. For this compound-mediated chemical biology tools, theoretical exploration can provide deep insights into their molecular mechanisms, guide the rational design of new derivatives, and predict their biological activities.
Key areas of theoretical exploration include:
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the dynamic interactions between this compound and its derivatives with various nucleic acid structures (DNA, RNA, G-quadruplexes). These simulations can reveal binding modes, conformational changes induced in nucleic acids, and the role of solvent and ions in these interactions.
Quantum Mechanics (QM) Calculations: QM calculations can elucidate the electronic properties of this compound, including its electron density distribution, frontier orbitals, and potential sites for chemical modifications or interactions. This can inform the design of derivatives with altered reactivity or spectroscopic properties.
Machine Learning (ML) and Artificial Intelligence (AI) Approaches: Leveraging ML algorithms trained on large datasets of chemical structures and biological activities can accelerate the discovery of new this compound derivatives with desired properties. AI can predict binding affinities, selectivity profiles, and even potential toxicity, significantly reducing the need for extensive experimental screening.
A theoretical study employing molecular dynamics simulations could predict the unwinding angles induced in DNA by various this compound derivatives, a critical parameter influencing DNA processing enzymes.
Table 4: Predicted DNA Unwinding Angles by this compound Derivatives (Theoretical MD Simulations)
| This compound Derivative | Predicted DNA Unwinding Angle (°) |
| This compound | 15.4 acs.org |
| This compound-Mod1 | 18.2 |
| This compound-Mod2 | 12.1 |
| This compound-Mod3 | 20.5 |
Note: The unwinding angle for this compound is based on existing research acs.org. Other values are illustrative theoretical predictions.
Such theoretical insights can guide synthetic efforts, prioritizing the most promising derivatives for experimental validation, thereby streamlining the development of advanced this compound-mediated chemical biology tools.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for designing experiments to study Acramtu’s biochemical properties?
- Methodological Answer : Begin with a hypothesis-driven approach, defining independent (e.g., this compound concentration, temperature) and dependent variables (e.g., enzyme inhibition rate, binding affinity). Use controlled experiments with replicates to minimize variability. Validate protocols using established assays (e.g., spectrophotometry, chromatography) and reference standards. Ensure statistical power calculations to determine sample size . For reproducibility, document all parameters (e.g., pH, solvent systems) and adhere to metric system conventions for measurements .
Q. How can researchers ensure reliable data collection during initial studies of this compound’s mechanisms of action?
- Methodological Answer : Employ triangulation by combining multiple techniques (e.g., in vitro assays, molecular docking simulations). Use pre-tested questionnaires or lab protocols to standardize data recording . Cross-validate findings via peer review of raw data and statistical outputs (e.g., ANOVA, regression analysis). Preliminary data should align with literature on analogous compounds, with discrepancies flagged for further investigation .
Q. What criteria define a well-structured research question for this compound-related studies?
- Methodological Answer : Apply the FINERMAPS framework:
- F easible (manageable scope),
- I nteresting (theoretically or practically significant),
- N ovel (addresses gaps in existing literature),
- E thical (complies with institutional guidelines),
- R elevant (aligns with broader research goals),
- M easurable (quantifiable outcomes),
- A ppropriate (methodologically sound),
- P recise (unambiguous variables),
- S ystematic (logically organized) .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound’s behavior?
- Methodological Answer :
Verify Methodological Consistency : Ensure simulation parameters (e.g., force fields, solvation models) match experimental conditions .
Statistical Reassessment : Check for outliers, measurement errors, or insufficient statistical power using tools like Grubbs’ test or bootstrapping .
Literature Comparison : Cross-reference results with peer-reviewed studies on structurally similar compounds to identify systemic biases or novel phenomena .
Iterative Refinement : Adjust hypotheses and re-run experiments/simulations with tighter controls .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Rational Design : Use computational tools (e.g., QSAR models, molecular dynamics) to prioritize derivatives with predicted bioactivity .
- High-Throughput Screening : Automate synthesis and testing workflows to evaluate multiple derivatives efficiently.
- Analytical Validation : Confirm purity and structure via NMR, mass spectrometry, and X-ray crystallography. Report numerical precision (e.g., ±0.01 mg/mL) per instrumentation limits .
Q. How can meta-analyses or systematic reviews be conducted on this compound’s pharmacological effects?
- Methodological Answer :
Data Extraction : Tabulate outcomes (e.g., IC50 values, toxicity thresholds) into standardized formats for comparison.
Bias Mitigation : Apply PRISMA guidelines to exclude low-quality studies and assess publication bias via funnel plots .
Statistical Synthesis : Use random-effects models to account for heterogeneity across studies .
Methodological Pitfalls to Avoid
- Overlooking Contextual Variables : Environmental factors (e.g., temperature fluctuations, solvent purity) may skew this compound’s activity; always report these in detail .
- Inadequate Replication : Single-trial experiments risk Type I/II errors; include at least three independent replicates .
- Ambiguous Research Questions : Avoid broad inquiries like “How does this compound work?” in favor of specific, measurable aims (e.g., “How does this compound inhibit Protein X at pH 7.4?”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
